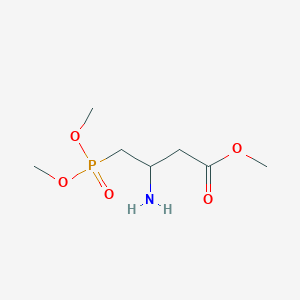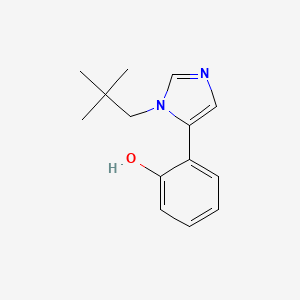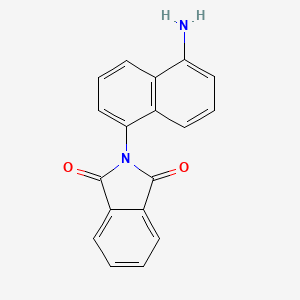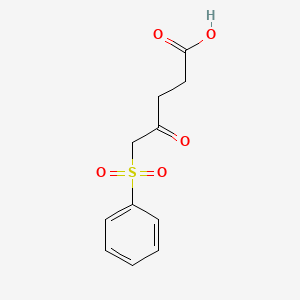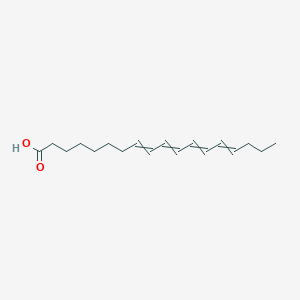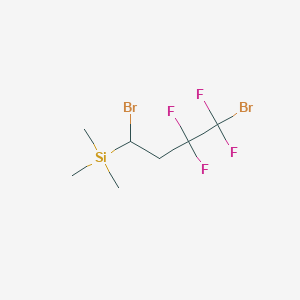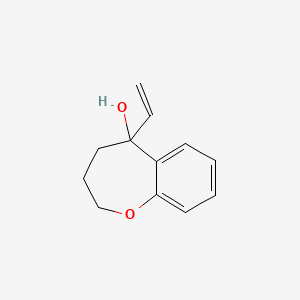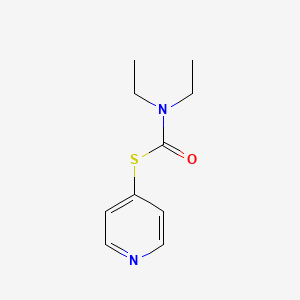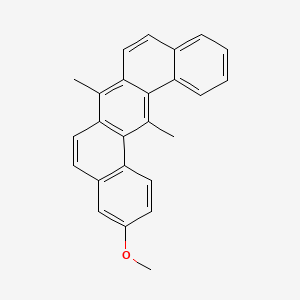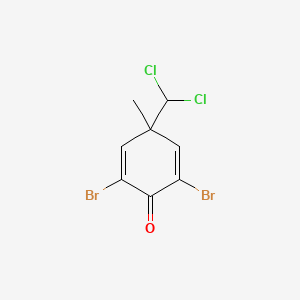![molecular formula C25H32F2 B14289549 1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene CAS No. 139395-95-2](/img/structure/B14289549.png)
1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two fluorine atoms and a heptylcyclohexyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the heptylcyclohexyl group and the difluorobenzene ring.
Reaction Conditions: The heptylcyclohexyl group is attached to the benzene ring through a series of reactions, including Friedel-Crafts alkylation and subsequent fluorination.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the heptylcyclohexyl group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by altering the activity of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Difluorobenzene: A simpler compound with only two fluorine atoms attached to the benzene ring.
4-(4-Heptylcyclohexyl)benzene: Lacks the fluorine atoms but has the heptylcyclohexyl group.
1,4-Difluoro-2-(4-heptylcyclohexyl)benzene: A positional isomer with different placement of the fluorine atoms.
Uniqueness
1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene is unique due to the combination of fluorine atoms and the heptylcyclohexyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
139395-95-2 |
|---|---|
Fórmula molecular |
C25H32F2 |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
1,2-difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C25H32F2/c1-2-3-4-5-6-7-19-8-10-20(11-9-19)21-12-14-22(15-13-21)23-16-17-24(26)25(27)18-23/h12-20H,2-11H2,1H3 |
Clave InChI |
ZEYWVWKPIJUOLS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



